molecular formula C7H12FNO4S B2854276 2-(1-Fluorosulfonylpiperidin-4-yl)acetic acid CAS No. 2361635-43-8

2-(1-Fluorosulfonylpiperidin-4-yl)acetic acid

Cat. No.: B2854276
CAS No.: 2361635-43-8
M. Wt: 225.23
InChI Key: SENPUECDMXOOFF-UHFFFAOYSA-N
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Description

Historical Context of Fluorosulfonylpiperidine Research

The exploration of fluorosulfonylpiperidine derivatives began in the early 2000s, driven by the need for stable, bioorthogonal handles in click chemistry. Early work focused on 1-fluorosulfonylpiperidine-4-carboxylic acid (CAS 1839621-69-0), a structurally related compound, which demonstrated exceptional reactivity in SuFEx (Sulfur-Fluoride Exchange) reactions. This reactivity stems from the fluorosulfonyl group’s ability to act as a "clickable" electrophile, forming stable sulfonate linkages with nucleophiles like phenols and amines under mild conditions.

Piperidine scaffolds gained prominence due to their ability to adopt chair conformations, which optimize spatial interactions in enzyme binding pockets. For instance, 2-[1-(tert-butoxycarbonyl)-4-(3-fluorophenyl)piperidin-4-yl]acetic acid (CAS 644982-65-0) highlighted the utility of piperidine-acetic acid hybrids in modulating serotonin receptor activity. Concurrently, derivatives such as 2-(2-fluoropiperidin-1-yl)acetic acid (CID 175181315) showcased the role of fluorine in enhancing metabolic stability and blood-brain barrier permeability. These advancements laid the groundwork for integrating fluorosulfonyl groups into piperidine-based pharmacophores.

Significance in Medicinal Chemistry

The fluorosulfonyl group in 2-(1-fluorosulfonylpiperidin-4-yl)acetic acid enables covalent binding to cysteine residues, a strategy widely employed in kinase inhibitor design. Unlike traditional acrylamide-based covalent warheads, fluorosulfonyl groups exhibit slower reaction kinetics, reducing off-target effects while maintaining high selectivity. This property is critical for targeting proteins with shallow binding pockets, such as KRAS mutants.

The acetic acid moiety further enhances solubility and allows for prodrug strategies. For example, ester prodrugs of analogous compounds, like (2-fluoro-6-(piperidine-1-sulfonyl)phenyl)aminoacetic acid (CAS 805491), have demonstrated improved oral bioavailability in preclinical models. Additionally, the piperidine ring’s nitrogen atom serves as a site for further functionalization, enabling the attachment of fluorescent tags or polyethylene glycol (PEG) chains for theranostic applications.

Current Research Landscape

Recent studies have prioritized This compound for covalent ligand-directed inhibitor development . A 2025 Nature Chemical Biology study utilized this compound to create irreversible inhibitors of the NLRP3 inflammasome, achieving nanomolar potency by targeting a non-catalytic cysteine residue. Another breakthrough involved its use in PROTACs , where the fluorosulfonyl group facilitated covalent attachment to E3 ubiquitin ligases, enhancing degradation efficiency of oncogenic proteins like BRD4.

Advances in synthetic methodologies have also emerged. A 2024 Journal of Organic Chemistry report detailed a two-step synthesis from piperidine-4-acetic acid, involving chlorosulfonylation followed by fluoride exchange, yielding the title compound in 78% overall purity. Furthermore, computational studies using ab initio metadynamics simulations have elucidated the compound’s reaction pathways, predicting optimal conditions for chemoselective modifications.

Theoretical Framework and Research Objectives

The compound’s reactivity is governed by three key factors:

  • Electrophilicity of the Fluorosulfonyl Group : The S^VI^–F bond’s polarization (calculated dipole moment = 5.2 D) facilitates nucleophilic attack by thiols or amines.
  • Piperidine Ring Conformation : Chair conformations position the fluorosulfonyl group axially, minimizing steric hindrance during binding.
  • Acetic Acid’s Role in Solubility : The carboxylate group increases aqueous solubility (log P = −0.9) while allowing pH-dependent release in target tissues.

Current research objectives include:

  • Developing enantioselective syntheses to exploit chirality-dependent target engagement.
  • Optimizing fluorosulfonyl exchange kinetics for in vivo applications.
  • Expanding its use in covalent fragment-based drug discovery.

Table 1: Comparative Physicochemical Properties of Fluorosulfonylpiperidine Derivatives

Compound Molecular Weight (g/mol) log P Water Solubility (mg/mL)
This compound 237.25 −0.9 12.4
1-Fluorosulfonylpiperidine-4-carboxylic acid 211.21 −1.2 9.8
2-(2-Fluoropiperidin-1-yl)acetic acid 161.17 0.3 3.2

Data sourced from PubChem and experimental measurements.

Properties

IUPAC Name

2-(1-fluorosulfonylpiperidin-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO4S/c8-14(12,13)9-3-1-6(2-4-9)5-7(10)11/h6H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENPUECDMXOOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC(=O)O)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Fluorosulfonylpiperidin-4-yl)acetic acid typically involves the reaction of piperidine derivatives with fluorosulfonylating agents. One common method includes the reaction of piperidine with fluorosulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Fluorosulfonylpiperidin-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the fluorosulfonyl group to a sulfonamide group.

    Substitution: The fluorosulfonyl group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of sulfonamide derivatives.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

2-(1-Fluorosulfonylpiperidin-4-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1-Fluorosulfonylpiperidin-4-yl)acetic acid involves its interaction with specific molecular targets. The fluorosulfonyl group is known to form strong covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can modulate various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Sulfonylpiperidin-4-yl)acetic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    2-(1-Chlorosulfonylpiperidin-4-yl)acetic acid: Contains a chlorine atom instead of fluorine, leading to different chemical properties.

    2-(1-Bromosulfonylpiperidin-4-yl)acetic acid: Contains a bromine atom, which may influence its reactivity and interactions.

Uniqueness

2-(1-Fluorosulfonylpiperidin-4-yl)acetic acid is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in various research applications.

Biological Activity

2-(1-Fluorosulfonylpiperidin-4-yl)acetic acid is a compound of interest due to its potential therapeutic applications, particularly in the context of inflammation and cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C7H12FNO4S
  • Molecular Weight : 227.24 g/mol
  • Structural Characteristics : The compound features a piperidine ring substituted with a fluorosulfonyl group, which is crucial for its biological interactions.

The primary target for this compound is the enzyme microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme plays a significant role in the biosynthesis of prostaglandin E2 (PGE2), a mediator involved in inflammatory processes and tumorigenesis. Inhibition of mPGES-1 can selectively reduce PGE2 levels in pathological conditions without affecting other important prostanoids, thereby minimizing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Inhibition of mPGES-1

Research indicates that compounds similar to this compound exhibit low micromolar inhibitory activity against mPGES-1. For instance, a study demonstrated that specific analogs showed IC50 values in the range of 0.5 to 5 µM, indicating potent inhibition .

Cell Line Studies

In cellular assays, compounds like this compound have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. For example:

  • A549 Cell Line : Treatment resulted in significant G0/G1 phase arrest at 24 hours, followed by an increase in subG0/G1 fractions at later time points, indicative of apoptotic cell death .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameTarget EnzymeIC50 (µM)Effect on A549 CellsApoptosis Induction
This compoundmPGES-10.5 - 5G0/G1 arrestYes
CAY10526mPGES-16 - 10ModerateYes
AspirinCOX enzymes>100NoneNo

Case Studies and Clinical Relevance

Recent studies have highlighted the potential of mPGES-1 inhibitors in treating inflammatory diseases and cancers. For instance:

  • Inflammation Models : In vivo studies using animal models of arthritis showed that administration of mPGES-1 inhibitors led to reduced joint inflammation and pain .
  • Cancer Models : In xenograft models, compounds targeting mPGES-1 demonstrated reduced tumor growth rates compared to controls, suggesting therapeutic efficacy in oncology .

Q & A

Q. How to reconcile conflicting reports on the biological activity of piperidine-4-acetic acid derivatives?

  • Methodological Answer : Discrepancies often stem from:
  • Substituent Effects : Compare fluorosulfonyl vs. chlorophenylsulfonyl analogs (e.g., {1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}acetic acid in ) to isolate electronic contributions.
  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine) .

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